3-O-Methyldopa hydrochloride - 63302-24-9

3-O-Methyldopa hydrochloride

Catalog Number: EVT-516977
CAS Number: 63302-24-9
Molecular Formula: C10H14ClNO4
Molecular Weight: 247.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-O-Methyldopa (3-OMD), also known as 3-methoxytyrosine, is a naturally occurring amino acid and a major metabolite of levodopa (L-dopa) [, , , , , , , , , , , , , , , , , , , , , , , , ]. It is formed by the action of the enzyme catechol-O-methyltransferase (COMT) on L-dopa [, ]. In scientific research, 3-OMD serves as a valuable tool in various fields, including:

  • Parkinson’s Disease Research: 3-OMD levels are studied in relation to levodopa treatment efficacy and the development of motor fluctuations in Parkinson's disease [, , , , , , , , , , ].

  • Neuroblastoma Research: 3-OMD has been identified as a potential prognostic biomarker for high-risk neuroblastoma [].

  • Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency Diagnosis: Elevated 3-OMD levels are a key diagnostic indicator for AADC deficiency, a rare metabolic disorder [, ].

  • Pharmacokinetic Studies: 3-OMD serves as a marker for understanding levodopa metabolism and the effects of COMT inhibitors [, , , , , , , , ].

  • Metabolism Research: Studies investigate the distribution, metabolism, and excretion pathways of 3-OMD in different animal models [, , ].

Synthesis Analysis

A concise method for the synthesis of deuterium-labeled 3-O-methyldopa (3-O-[2H3]-methyldopa) is described in the literature []. This deuterated form is particularly useful as an internal standard in tandem mass spectrometry for quantifying 3-OMD, especially in the context of AADC deficiency diagnosis.

Chemical Reactions Analysis
  • Transamination: 3-OMD can be transaminated to 3-methoxy-4-hydroxyphenylpyruvate [].
  • Demethylation: Studies suggest the possibility of 3-OMD demethylation back to L-dopa in specific tissues like the kidney [, ].
Mechanism of Action
  • Competition at the Blood-Brain Barrier: 3-OMD might compete with L-dopa for transport across the blood-brain barrier, potentially affecting L-dopa efficacy [, ].
  • Direct Interaction with Dopaminergic System: Some studies suggest that 3-OMD might influence dopamine turnover and locomotor activity, although the exact mechanism remains unclear [].
Applications
  • Diagnosis of AADC deficiency: 3-OMD measurement in dried blood spots is a sensitive and specific method for newborn screening of AADC deficiency [].

  • Monitoring levodopa therapy in Parkinson's disease: 3-OMD levels can help assess levodopa metabolism, COMT inhibitor efficacy, and potentially predict motor fluctuations [, , , , , , , ].

  • Prognostic biomarker in neuroblastoma: Elevated 3-OMD levels in plasma have been associated with poor prognosis in high-risk neuroblastoma patients [].

  • Investigating dopamine metabolism and transport: 3-OMD serves as a tool to study the complex interplay between L-dopa, dopamine, and their metabolites in various physiological and pathological conditions [, , , , ].

  • Evaluating the efficacy of new COMT inhibitors: 3-OMD levels are used to assess the effectiveness of drugs designed to inhibit COMT and prolong levodopa action [, , , , ].

Levodopa

  • Relevance: Levodopa is the metabolic precursor of 3-O-Methyldopa hydrochloride. Catechol-O-methyltransferase (COMT) catalyzes the conversion of Levodopa to 3-O-Methyldopa hydrochloride in the body [, , ].

3-O-Methyldopa

    Compound Description: 3-O-Methyldopa is a major metabolite of levodopa, primarily formed through the action of COMT [, , ]. It is found in the plasma of individuals treated with levodopa, and its levels reflect daily levodopa dosage [, ]. Although its role in the development of motor complications in PD remains debated, some studies suggest that high levels of 3-O-Methyldopa may contribute to these complications [, , , , ].

Carbidopa

    Compound Description: Carbidopa is a decarboxylase inhibitor that is often co-administered with levodopa in the treatment of Parkinson's disease [, , , , ]. It prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain, where it can be converted to dopamine []. Carbidopa does not cross the blood-brain barrier [, ].

    Relevance: Carbidopa is often administered alongside levodopa, the precursor of 3-O-Methyldopa hydrochloride. Carbidopa's inhibition of dopa decarboxylase indirectly affects the metabolism and pharmacokinetics of 3-O-Methyldopa hydrochloride by altering levodopa availability [, ].

Benserazide

    Compound Description: Benserazide is another decarboxylase inhibitor often used in conjunction with levodopa for treating Parkinson's disease [, , , ]. Similar to carbidopa, it prevents the peripheral breakdown of levodopa, allowing more to reach the brain [].

    Relevance: Benserazide, like carbidopa, is frequently co-administered with levodopa, the metabolic precursor of 3-O-Methyldopa hydrochloride. By influencing levodopa availability, benserazide indirectly affects the metabolism and pharmacokinetics of 3-O-Methyldopa hydrochloride [, ].

Entacapone

    Compound Description: Entacapone is a drug that inhibits the enzyme catechol-O-methyltransferase (COMT) [, , ]. It is used as an adjunct to levodopa therapy in Parkinson's disease to prolong the effects of levodopa by preventing its peripheral breakdown [, ].

    Relevance: Entacapone directly inhibits the enzyme responsible for converting levodopa to 3-O-Methyldopa hydrochloride. Therefore, entacapone directly impacts 3-O-Methyldopa hydrochloride levels, making it a key compound in understanding the metabolism and effects of 3-O-Methyldopa hydrochloride [, ].

Nitecapone (OR-462)

    Compound Description: Nitecapone (OR-462) is another catechol-O-methyltransferase (COMT) inhibitor that prevents the peripheral breakdown of levodopa []. Unlike entacapone, nitecapone does not cross the blood-brain barrier, confining its action to the periphery [].

    Relevance: Similar to entacapone, nitecapone directly inhibits the enzyme that converts levodopa to 3-O-Methyldopa hydrochloride. By inhibiting COMT, nitecapone directly affects the formation and levels of 3-O-Methyldopa hydrochloride [].

Dopamine

    Compound Description: Dopamine is a neurotransmitter and a key player in motor control, reward-motivated behavior, and various other functions []. In Parkinson's disease, there is a loss of dopamine-producing cells, leading to motor symptoms [].

    Relevance: Dopamine is the final active metabolite produced from levodopa, the precursor of 3-O-Methyldopa hydrochloride, within the brain [, ]. The therapeutic goal of levodopa administration is to increase dopamine levels in the brain [].

3-Methoxytyramine

    Compound Description: 3-Methoxytyramine is a metabolite of dopamine formed by the action of catechol-O-methyltransferase (COMT) [, ]. Elevated levels of 3-methoxytyramine can be indicative of certain medical conditions, including chromaffin cell tumors [].

    Relevance: 3-Methoxytyramine shares a similar metabolic pathway with 3-O-Methyldopa hydrochloride, as both are formed through the action of COMT [, ].

Homovanillic acid (HVA)

    Compound Description: Homovanillic acid (HVA) is another metabolite of dopamine [, ]. It is often measured in urine or cerebrospinal fluid to assess dopamine levels and metabolism [, ].

    Relevance: Homovanillic acid is part of the same metabolic pathway as 3-O-Methyldopa hydrochloride. Both are downstream products of levodopa metabolism, though through different branches of the pathway [, , ].

4-Hydroxy-3-methoxyphenyllactic acid (HMPLA)

    Compound Description: 4-Hydroxy-3-methoxyphenyllactic acid (HMPLA) is a metabolite of 3-O-Methyldopa, primarily found in the urine [, ].

    Relevance: HMPLA is a direct metabolite of 3-O-Methyldopa, highlighting the metabolic fate of 3-O-Methyldopa in the body [, ].

4-O-Methyldopa

    Compound Description: 4-O-Methyldopa is a positional isomer of 3-O-Methyldopa []. While not naturally occurring, it serves as a valuable tool in analytical chemistry, particularly as an internal standard for the quantification of 3-O-Methyldopa using mass spectrometry [].

    Relevance: The structural similarity between 4-O-Methyldopa and 3-O-Methyldopa hydrochloride makes it a suitable internal standard for analytical techniques like mass spectrometry. This is because they share similar chemical properties and behave similarly during analysis, but the deuterated form is distinguishable, allowing for accurate quantification of 3-O-Methyldopa hydrochloride [].

Fluorodopa (FDOPA)

    Compound Description: Fluorodopa (FDOPA) is a radioactive analog of levodopa used in positron emission tomography (PET) imaging to assess the dopaminergic system in the brain []. It helps visualize and quantify dopamine-producing cells and their activity [].

    Relevance: FDOPA is structurally similar to levodopa, the precursor of 3-O-Methyldopa hydrochloride. Like levodopa, FDOPA is also metabolized by COMT to 3-O-methyl-FDOPA (3OMFD) [].

Properties

CAS Number

63302-24-9

Product Name

3-O-Methyldopa hydrochloride

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1

InChI Key

UNETXNZYVGKTSS-FJXQXJEOSA-N

SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.